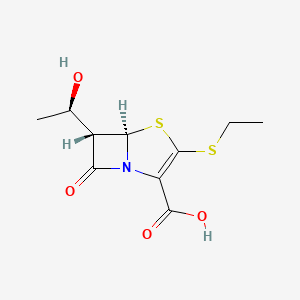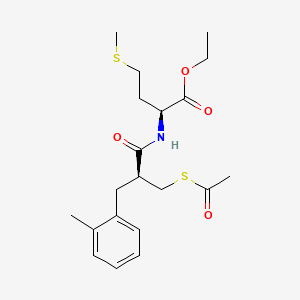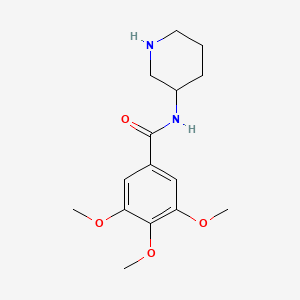
Troxipide
Vue d'ensemble
Description
Troxipide is a drug used for the treatment of dyspepsia (indigestion), stomach and intestinal ulcers, acute gastritis, and acute exacerbation of chronic gastritis . It is not recommended for use in patients less than 18 years of age .
Synthesis Analysis
A study aimed to explore the metabolic, pharmacokinetic, and pharmacological mechanisms of troxipide in rats with gastric ulcers compared to normal control (NC) rats. The metabolic study was performed by a highly selective, high-resolution mass spectrometry method .
Molecular Structure Analysis
Troxipide is a member of benzamides. It belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof .
Chemical Reactions Analysis
The metabolic study of Troxipide was performed by a highly selective, high-resolution mass spectrometry method. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra .
Physical And Chemical Properties Analysis
Troxipide has a molecular formula of C15H22N2O4 and a molar mass of 294.351 g·mol −1 .
Applications De Recherche Scientifique
Gastrointestinal Ulcer Treatment
Troxipide: is primarily recognized for its efficacy in treating gastric ulcers (GU) . It enhances gastric mucosal blood flow and mucus secretion, which are crucial for protecting the stomach lining against corrosive agents . The compound also facilitates glycoprotein excretion in the gastric mucosa, aiding in the repair and regeneration of the damaged tissue .
Anti-inflammatory Properties
The anti-inflammatory effects of Troxipide are significant in the context of gastric mucosal protection. It inhibits inflammatory responses and mucosal injury mediated by neutrophils, which are often implicated in the pathogenesis of gastric ulcers .
Pharmacokinetics in Ulcer Treatment
Troxipide’s pharmacokinetic profile reveals that its maximum concentration (Cmax), absorption rate (Ka), and area under the curve (AUC) are significantly increased in rats with GU compared to normal control rats. This suggests a differential metabolic and pharmacokinetic response in diseased states, which could inform dosing and therapeutic strategies .
Modulation of Biochemical Factors
Research indicates that Troxipide affects the levels of various biochemical factors such as interleukins (IL-6, IL-10), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). These factors play roles in inflammation and immune responses, highlighting Troxipide’s potential in modulating immune-mediated diseases .
Prostaglandin Levels Regulation
Troxipide has been shown to increase gastric mucosal prostaglandin levels. Prostaglandins like PG E2 and PG I2 are known to promote gastric ulcer healing, suggesting that Troxipide may exert its therapeutic effects by modulating endogenous prostaglandin pathways .
Collagen Regeneration and Ulcer Repair
The compound promotes collagen regeneration at the ulcer base, which is a critical aspect of the healing process for peptic ulcers. This regenerative capacity could be leveraged in developing therapies for various types of tissue injuries .
Oxidative Stress Reduction
Troxipide can prevent the generation of oxygen free radicals, which are implicated in neutrophil-induced gastric mucosal injury. By protecting against oxidative stress, Troxipide may have broader applications in conditions where oxidative damage is a contributing factor .
Bioequivalence and Pharmacokinetic Profiling
Bioequivalence studies of Troxipide tablet formulations have demonstrated that different formulations can be used interchangeably, which is important for clinical practice and the development of generic medications. The pharmacokinetic profiling also ensures the safety and efficacy of Troxipide across different patient populations .
Mécanisme D'action
Target of Action
Troxipide is a systemic non-antisecretory gastric cytoprotective agent . Its primary targets are the components of the gastric mucosa, specifically glucosamine, mucopolysaccharides, and collagen . These components play a crucial role in maintaining the integrity and function of the gastric mucosa .
Mode of Action
Troxipide interacts with its targets by fortifying the gastric mucosal barrier . It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . Glucosamine stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa, aiding in ulcer healing . Mucopolysaccharides impart structural integrity to the gastric mucosa, and collagen provides mechanical protection, high tensile strength, and slow digestibility to the gastric mucosa .
Biochemical Pathways
Troxipide affects the prostaglandin (PG) pathway, particularly PGE2 . These cytoprotective PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium . Thus, continuous generation of PGE2 by gastric mucosa is crucial for the maintenance of mucosal integrity and protection against ulcerogenic and necrotizing agents .
Pharmacokinetics
Troxipide is well absorbed throughout the gastrointestinal tract with a relative bioavailability of 99.6% . It has an elimination half-life of 7.5 hours and is excreted in urine . In a study, the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of troxipide were significantly increased in rats with gastric ulcers compared with normal control rats .
Result of Action
The result of Troxipide’s action is the protection of the gastric mucosa. It increases mucus production, cytoprotective prostaglandin secretion, and regeneration of collagen fibers . It also reduces inflammatory mediator-induced neutrophil migration and reactive oxygen species generation in the gastric mucosa, enhancing gastric mucosal metabolism and microcirculation .
Safety and Hazards
When handling Troxipide, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The therapeutic mechanisms underlying the metabolic, pharmacokinetic, and pharmacological properties of troxipide in vivo in rats deserve further attention based on the importance of troxipide in the treatment of gastric ulcers in this study, and these mechanisms could be targets for future studies . Furthermore, Troxipide was found to be superior to Ranitidine for both, the complete resolution and improvement of endoscopic gastritis. Higher proportion of patients showed complete healing of erosions, oozing, and edema with Troxipide as compared to Ranitidine .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Troxipide | |
CAS RN |
30751-05-4 | |
| Record name | Troxipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troxipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troxipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Troxipide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROXIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)
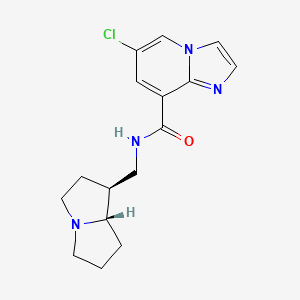
![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)
![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)
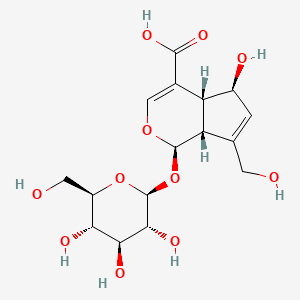
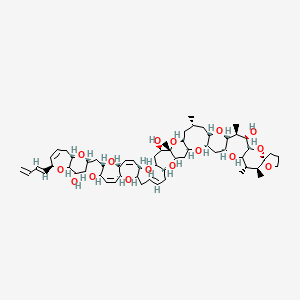
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)


![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
